4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol used in the synthesis of antifungal triazole and imidazole derivatives. Impurity of a intermediate in the formation of Cetrizine.
Brand Name: Vulcanchem
CAS No.: 109806-71-5
VCID: VC21344039
InChI: InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
SMILES: C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

CAS No.: 109806-71-5

Cat. No.: VC21344039

Molecular Formula: C19H23ClN2O

Molecular Weight: 330.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol - 109806-71-5

CAS No. 109806-71-5
Molecular Formula C19H23ClN2O
Molecular Weight 330.8 g/mol
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
Standard InChI Key ZJQSBXXYLQGZBR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Appearance White to Off-White Low-Melting Solid

Chemical Structure and Identification

Molecular Identity and Nomenclature

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is determined by its functional groups. The molecule possesses several reactive sites: the terminal hydroxyl group of the ethanol chain, which can participate in esterification or oxidation reactions; the secondary and tertiary amino groups of the piperazine ring, which can undergo N-alkylation or acylation; and the aromatic rings, which may participate in electrophilic aromatic substitution reactions . The presence of both basic and alcohol functionalities allows this compound to participate in various chemical transformations, making it versatile in synthetic applications . These reactive sites are significant for the compound's role as a chemical intermediate in pharmaceutical synthesis.

Solubility and Salt Formation

An important characteristic of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is its ability to form salts, particularly hydrochloride salts. The compound exists as a free base but can be converted to its dihydrochloride salt (CAS 164726-80-1), which exhibits enhanced water solubility compared to the free base form . This property is crucial for pharmaceutical applications, as improved solubility often correlates with better bioavailability. The salt formation involves protonation of the nitrogen atoms in the piperazine ring, creating a more hydrophilic entity that interacts favorably with aqueous environments . This characteristic is leveraged in formulation strategies to improve the delivery and efficacy of drugs based on or derived from this structure.

Synthesis and Preparation Methods

Synthetic Routes

There are multiple synthetic pathways documented for preparing 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol. One established method involves the reaction of 1-piperazineethanol with (4-chlorophenyl)phenylmethyl chloride, a procedure originally disclosed in US Patent No. 2,899,436 . This approach represents a direct alkylation strategy that efficiently introduces the (4-chlorophenyl)phenylmethyl group onto the piperazine scaffold. The reaction typically proceeds through nucleophilic substitution, with the nitrogen of piperazine acting as the nucleophile and displacing the chloride leaving group from the benzhydryl compound. This synthetic route is advantageous for its relatively straightforward execution and good yield potential.

Alternative Synthesis Approach

An alternative synthesis involves reacting 1-[(4-chlorophenyl)phenylmethyl]-piperazine with 2-haloethanol in the presence of an acid acceptor such as sodium carbonate, potassium carbonate, or triethylamine . This reaction is typically conducted in an inert aromatic solvent like toluene or xylene. This approach has been reported to yield the target compound with high efficiency, achieving yields of approximately 90% . The use of an acid acceptor is crucial to neutralize the hydrogen halide byproduct formed during the reaction, preventing it from interfering with the progress of the synthesis or forming unwanted salt products. This method exemplifies how strategic selection of reagents and conditions can optimize the production of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol for research or commercial purposes.

Relationship to Cetirizine

Structural Similarity and Derivative Status

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol shares significant structural similarity with cetirizine, a widely used second-generation antihistamine medication. The compound is specifically identified as "Cetirizine impurity G" in pharmaceutical contexts, indicating its relevance in the quality control and manufacturing of cetirizine products . The structural relationship between these compounds is evident in their common (4-chlorophenyl)phenylmethyl-piperazine core, which serves as the pharmacophore responsible for antihistamine activity. The key difference lies in the substitution at the 1-position of the piperazine ring: while 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol features an ethanol group, cetirizine contains a carboxyacetic acid moiety that confers different physicochemical and pharmacological properties.

Role in Pharmaceutical Quality Control

As Cetirizine impurity G, this compound has significance in pharmaceutical manufacturing and quality assurance processes. Regulatory guidelines typically require the identification, quantification, and control of impurities in pharmaceutical products to ensure safety and efficacy. The presence and levels of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol would be monitored during cetirizine production as part of these quality control measures . Understanding the chemical properties and behavior of this impurity is essential for developing analytical methods to detect it and for establishing acceptable limits in finished pharmaceutical products. This aspect underscores the compound's importance beyond its role as a synthetic intermediate.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds bear structural similarity to 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, differing in specific functional groups or substitution patterns. One such analog is 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde (CAS 1136010-98-4), which features a carboxaldehyde group instead of the ethanol moiety . This compound has a molecular formula of C18H19ClN2O and a molecular weight of 314.8 g/mol, slightly lower than that of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol . The presence of an aldehyde group instead of an alcohol functionality significantly alters the compound's reactivity profile, making it more susceptible to nucleophilic addition reactions and less prone to oxidation. These structural variations among related compounds create a family of molecules with diverse chemical properties and potential applications.

Salt Forms and Derivatives

The dihydrochloride salt of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (CAS 164726-80-1) represents an important derivative that exhibits distinct physical properties compared to the free base form . This salt, formally named "1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2)," is formed by the protonation of both nitrogen atoms in the piperazine ring . The salt formation significantly enhances water solubility, an advantageous property for pharmaceutical formulations where aqueous solubility is often a limiting factor for bioavailability . The conversion between the free base and salt forms provides flexibility in handling and applying this compound in various research and development contexts, allowing scientists to select the form most appropriate for specific applications.

Applications and Research Significance

Pharmaceutical Intermediates

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol serves as a valuable intermediate in the synthesis of antihistamine medications and related pharmaceutical compounds . Its structural features make it a suitable precursor for further chemical modifications, particularly through reactions involving the terminal hydroxyl group. For example, oxidation of the ethanol moiety could produce an aldehyde or carboxylic acid derivative, while esterification could yield compounds with different pharmacokinetic properties. These transformations allow medicinal chemists to create libraries of structurally related compounds for structure-activity relationship studies, potentially leading to the discovery of new drug candidates with improved efficacy or reduced side effects.

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